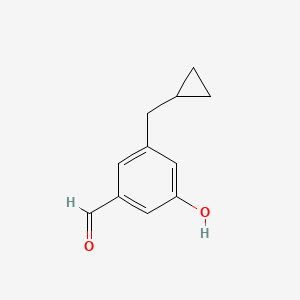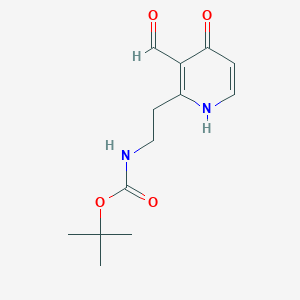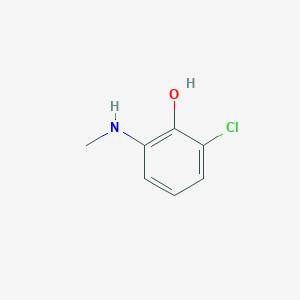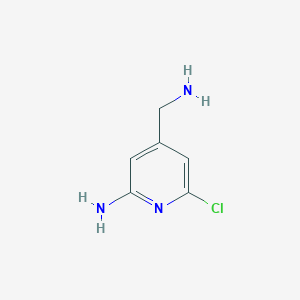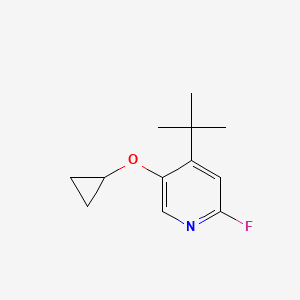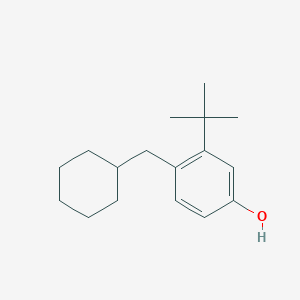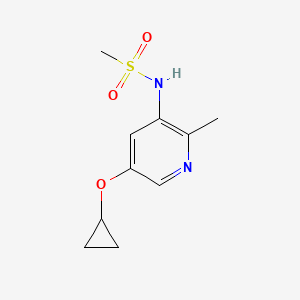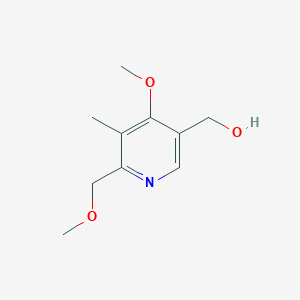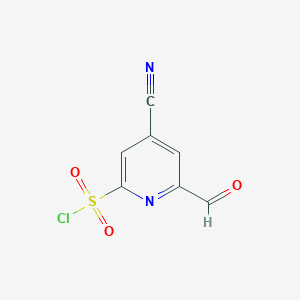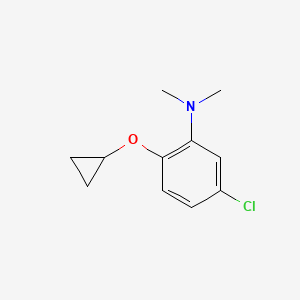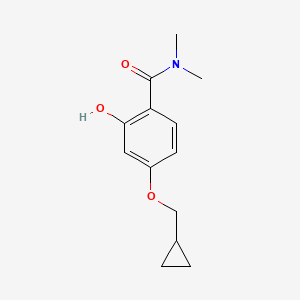![molecular formula C8H8ClNO2 B14834941 1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14834941.png)
1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chloromethyl group and a hydroxyl group attached to a pyridine ring, along with an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone can be synthesized through several synthetic routes. One common method involves the chloromethylation of 2-hydroxypyridine derivatives. The reaction typically uses chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures (5-10°C) to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions: 1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Ketone or carboxylic acid derivatives.
Reduction: Methyl-substituted pyridine derivatives.
Substitution: Amino or thio-substituted pyridine derivatives.
科学的研究の応用
1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone can be compared with other similar compounds, such as:
2-Hydroxypyridine: Lacks the chloromethyl and ethanone groups, resulting in different reactivity and applications.
5-Chloromethyl-2-hydroxypyridine: Similar structure but without the ethanone moiety, leading to variations in chemical behavior and biological activity.
3-Hydroxy-2-pyridone:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications in scientific research and industry.
特性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC名 |
3-acetyl-5-(chloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-2-6(3-9)4-10-8(7)12/h2,4H,3H2,1H3,(H,10,12) |
InChIキー |
AJXSEPMZUQHGLE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CNC1=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



